molecular formula C15H15F3N2O2S B2366094 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione CAS No. 300569-62-4

5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione

Cat. No.: B2366094
CAS No.: 300569-62-4
M. Wt: 344.35
InChI Key: DIBBVAWACFTUOF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione is a complex organic compound recognized for its unique chemical structure featuring a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione typically involves multi-step synthesis. Common synthetic routes may include:

  • Initial Formation: : Starting with a cyclohexane-1,3-dione derivative, which is then subjected to methylation using methylating agents under controlled conditions to introduce the 5,5-dimethyl groups.

  • Hydrazone Formation: : Subsequent reaction with phenylhydrazine derivatives, which introduces the hydrazono functional group.

  • Trifluoromethylthiolation: : Finally, the compound undergoes trifluoromethylthiolation using a suitable trifluoromethylthiolating agent to attach the trifluoromethylthio group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound could follow similar routes but on a larger scale, involving optimized reaction conditions to maximize yield and purity. Standard techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions due to the presence of the hydrazono group, potentially leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur, particularly targeting the hydrazono group, converting it into an amine derivative.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the hydrazono group, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

  • Reduction: : Typical reducing agents involve hydrogen gas with a catalyst such as palladium or reducing agents like sodium borohydride.

  • Substitution: : Reagents such as halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.

Major Products

  • Oxidation Products: : N-oxide derivatives with modified electronic properties.

  • Reduction Products: : Corresponding amine derivatives.

  • Substitution Products: : Variously functionalized aromatic compounds.

Scientific Research Applications

  • Biology: : Investigated for its potential biological activity, including as an inhibitor in biochemical pathways.

  • Medicine: : Studied for potential therapeutic effects due to its unique structural properties, possibly in drug development.

  • Industry: : Utilized in materials science for creating specialized polymers and advanced materials.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other hydrazono-cyclohexane derivatives, 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione stands out due to its trifluoromethylthio group. This group imparts distinct physicochemical properties such as increased lipophilicity and stability, differentiating it from similar compounds.

List of Similar Compounds

  • Hydrazono-cyclohexane-1,3-dione derivatives: : Compounds differing by substitutions on the aromatic ring or the cyclohexane core.

  • Trifluoromethyl-substituted compounds: : Other organic molecules featuring trifluoromethyl groups attached to various frameworks.

This provides a detailed insight into this compound, highlighting its synthesis, reactions, applications, and distinct characteristics. Fascinating stuff for any chemist!

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-14(2)7-11(21)13(12(22)8-14)20-19-9-3-5-10(6-4-9)23-15(16,17)18/h3-6,21H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLKLKCWOAICFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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